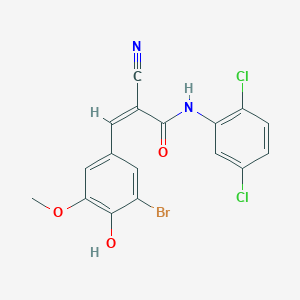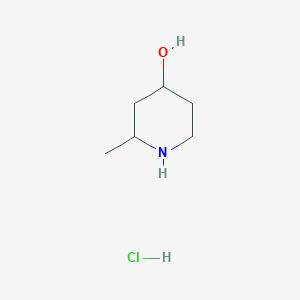
顺式-1,3-二羟基环丁烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,3-Dihydroxycyclobutane-1-carboxylic acid: is a cyclic amino acid with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol . This compound is characterized by its unique cyclobutane ring structure, which contains two hydroxyl groups and a carboxylic acid group in the cis configuration. It was first isolated from bacterial fermentation broths in the late 1960s and has since gained importance in various scientific and industrial fields due to its unique properties.
科学研究应用
cis-1,3-Dihydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Medicine: It has potential therapeutic applications due to its unique structure and properties, particularly in the development of drugs targeting specific enzymes or receptors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One scalable synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative using sodium borohydride (NaBH₄). Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization .
Industrial Production Methods: Industrial production methods for cis-1,3-Dihydroxycyclobutane-1-carboxylic acid are not well-documented in the literature
化学反应分析
Types of Reactions: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride (SOCl₂) can convert hydroxyl groups to chloro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanone derivatives, while reduction can yield cis-1,3-dihydroxycyclobutane-1-carboxylic acid.
作用机制
The mechanism of action of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
trans-1,3-Dihydroxycyclobutane-1-carboxylic acid: This compound has a similar structure but with the hydroxyl groups in the trans configuration.
1,3-Dihydroxycyclopentane-1-carboxylic acid: This compound has a five-membered ring instead of a four-membered ring.
1,3-Dihydroxycyclohexane-1-carboxylic acid: This compound has a six-membered ring instead of a four-membered ring.
Uniqueness: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid is unique due to its four-membered ring structure and the cis configuration of its hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
1,3-dihydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHHIKAKVKYIQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
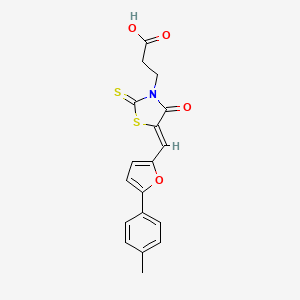

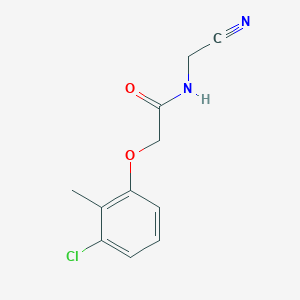
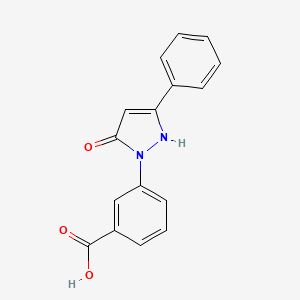
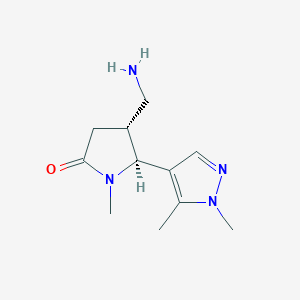
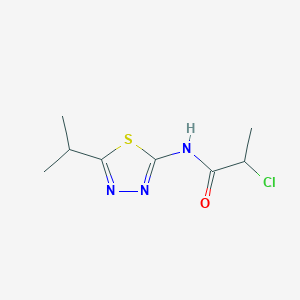
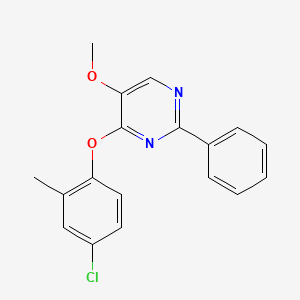

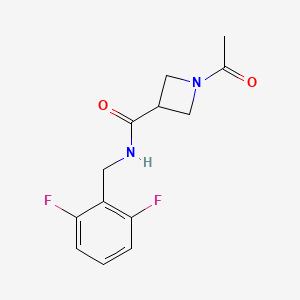

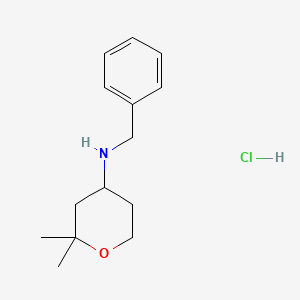
![3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2379259.png)
